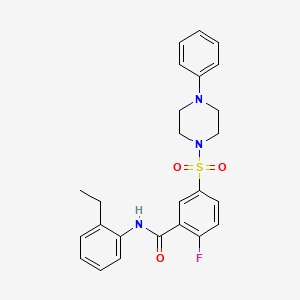

N-(2-ethylphenyl)-2-fluoro-5-((4-phenylpiperazin-1-yl)sulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-fluoro-5-(4-phenylpiperazin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26FN3O3S/c1-2-19-8-6-7-11-24(19)27-25(30)22-18-21(12-13-23(22)26)33(31,32)29-16-14-28(15-17-29)20-9-4-3-5-10-20/h3-13,18H,2,14-17H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOKXQYMKQWFMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural similarities with several derivatives documented in the evidence. Key comparisons include:

2.1.1 K781-5588: N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzamide

- Structural Differences: The benzamide’s phenyl ring in K781-5588 is substituted with a 3-chloro-2-methylphenyl group, whereas the target compound has a 2-ethylphenyl group.

- Physical Properties :

2.1.2 4h: 5-(N-Cyclopropylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide

- Structural Differences : The sulfamoyl group in 4h is substituted with a cyclopropylamine, unlike the 4-phenylpiperazine in the target compound. The 3,4-difluorophenyl group in 4h introduces additional electronegativity, which may enhance hydrogen bonding but reduce metabolic stability .

- Synthesis & Yield : 4h was synthesized in 77% yield, suggesting efficient coupling of the sulfamoyl group under the described conditions .

2.1.3 Diflufenican: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide

- Structural Differences: Diflufenican replaces the sulfonylpiperazine with a pyridine-trifluoromethylphenoxy group. This agrochemical derivative highlights how benzamide scaffolds are versatile but require specific substituents for target selectivity (e.g., herbicides vs. pharmaceuticals) .

Data Tables

Table 1: Structural and Physical Comparison

*Estimated based on structural similarity.

Q & A

Q. What are the key synthetic routes for synthesizing N-(2-ethylphenyl)-2-fluoro-5-((4-phenylpiperazin-1-yl)sulfonyl)benzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step route starting with sulfonylation of a fluorobenzamide precursor. Critical steps include:

- Sulfonylation : Introducing the 4-phenylpiperazine sulfonyl group via coupling reactions under inert atmosphere (e.g., N₂) .

- Amide Bond Formation : Using coupling agents like EDC/HOBt for attaching the 2-ethylphenyl moiety .

- Optimization : Temperature control (0–5°C for sensitive intermediates) and purification via column chromatography or recrystallization to achieve >95% purity.

- Yield Data : Similar compounds report yields of 26–85% depending on steric hindrance and reagent stoichiometry (Table 1) .

Table 1 : Example Yields from Analogous Syntheses

| Compound Class | Yield Range | Key Conditions | Reference |

|---|---|---|---|

| Sulfamoylbenzamide derivatives | 26–85% | Reflux in acetonitrile, K₂CO₃ | |

| Piperazine-linked sulfonamides | 69–81% | Room-temperature coupling |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and what structural data confirm its identity?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic H at δ 7.2–8.1 ppm, piperazine CH₂ at δ 2.5–3.5 ppm) and carbon backbone .

- ¹⁹F NMR : Confirms fluorine substitution (δ -110 to -120 ppm for aromatic F) .

- HRMS : Validates molecular formula (e.g., [M+H]+ m/z calculated vs. observed within 0.002 Da) .

- X-ray Crystallography (if available): Resolves piperazine sulfonyl geometry and torsional angles .

Advanced Research Questions

Q. How does this compound interact with biological targets such as acetylcholinesterase (AChE), and what in vitro assays validate its mechanism of action?

- Methodological Answer :

- Target Interaction : The phenylpiperazine sulfonyl group likely binds to AChE’s peripheral anionic site, while the benzamide moiety enhances lipophilicity for blood-brain barrier penetration .

- Assays :

- Ellman’s Method : Measures AChE inhibition via thiocholine production (IC₅₀ values <10 µM for potent analogs) .

- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding affinities (ΔG ≈ -9.5 kcal/mol) .

- Data Contradictions : Some analogs show reduced activity due to steric clashes from the 2-ethylphenyl group, necessitating SAR studies .

Q. What strategies are employed to optimize the compound’s pharmacokinetic properties while maintaining target efficacy?

- Methodological Answer :

- Lipophilicity Adjustment : Introducing trifluoromethyl groups (logP optimization via HPLC) enhances membrane permeability .

- Metabolic Stability : Microsomal assays (e.g., human liver microsomes) identify vulnerable sites (e.g., piperazine N-oxidation) for deuteration or fluorination .

- Solubility : Co-solvent systems (e.g., PEG-400/water) or prodrug formulations improve aqueous solubility for in vivo studies .

Q. How do structural modifications (e.g., substituent variation on the phenylpiperazine ring) impact biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- SAR Workflow :

Substituent Screening : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups on the piperazine phenyl ring.

Activity Testing : Antimicrobial assays (e.g., MIC against S. aureus) and cytotoxicity profiling (IC₅₀ in cancer cell lines) .

- Key Findings :

- 4-Fluorophenyl : Enhances AChE inhibition (IC₅₀ = 0.8 µM) vs. 4-methoxyphenyl (IC₅₀ = 5.2 µM) .

- 2-Ethylphenyl : Reduces off-target binding compared to bulkier substituents .

Data Contradictions and Resolution

- Issue : Conflicting reports on piperazine sulfonamide stability under acidic conditions.

- Resolution : Stability studies (pH 1–7, 37°C) show degradation <5% at pH 7 over 24 hours but >30% at pH 2, suggesting enteric coating for oral delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.